6-Chloro-n-methyl-n-phenylpyrimidin-4-amine

Neuroscience Dopamine Transporter Binding Assay

Neuroscience researchers requiring precise nAChR subtype interrogation often struggle with off-target liabilities of non-selective ligands. 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS 6303-48-6) delivers validated, subtype-selective antagonism at human α3β4 nAChRs (IC50=1.8 nM), with a defined polypharmacology profile across SERT (100 nM), NET (443 nM), and DAT (658 nM). This positional isomer (6-Cl vs. 2-Cl) shows >10-fold differential DAT binding, making it an essential tool for SAR studies in addiction and Parkinson's disease. Available in mg to bulk quantities with rapid global dispatch.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 6303-48-6
Cat. No. B1361578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-n-methyl-n-phenylpyrimidin-4-amine
CAS6303-48-6
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C11H10ClN3/c1-15(9-5-3-2-4-6-9)11-7-10(12)13-8-14-11/h2-8H,1H3
InChIKeyHUUWJLRTQFKVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine: Procurement & Research Applications


6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS 6303-48-6) is a heterocyclic aromatic amine with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol [1]. It is a pyrimidine derivative featuring a chloro substituent at the 6-position, a methyl group, and a phenyl group on the pyrimidin-4-amine core [1]. This compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and materials science, owing to its reactive chloro group which facilitates further functionalization .

Workflow Medicinal chemistry building block with reactive 6-chloro handle for functionalization
Selection Logic Defined N-methyl-N-phenyl substitution pattern for CNS probe and SAR studies
Use Context Neuroscience research; nAChR, DAT, and monoamine transporter target engagement studies
Research-use-only heterocyclic amine; not for human or veterinary use.

Why 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine Cannot Be Substituted


Generic substitution with other pyrimidine analogs is not advisable due to the specific substitution pattern of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine. The position of the chlorine atom (6-position vs. 2-position) and the nature of the N-substituents critically influence target engagement and biological activity profiles [1]. For instance, while structurally similar compounds may share a pyrimidine core, their differential binding to enzymes like phenylethanolamine N-methyltransferase (PNMT) or various neuronal nicotinic acetylcholine receptor (nAChR) subtypes can vary by orders of magnitude, underscoring the need for precise chemical identity in experimental settings [1][2].

Target vs. Analog Mismatch
This Compound 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine Phenyl at 4-amine; Cl at 6-position
Analog Risk 2-Phenyl or 2,6-dichloro analogs may show divergent transporter and receptor binding profiles Positional isomerism alters DAT affinity by >10-fold
Class-level substitution with simple chloropyrimidines may not reproduce reported nAChR subtype selectivity or in vivo behavioral model response. Target engagement profiles can shift significantly with N-substituent changes; validate analog identity before use.

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine: Comparative Evidence


DAT Binding vs. 2-Phenyl Analog

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine exhibits a markedly different binding profile at the dopamine transporter (DAT) compared to its 2-phenyl analog, 6-chloro-N-methyl-2-phenylpyrimidin-4-amine (CAS 1017782-49-8). While the target compound shows an IC50 of 871 nM for displacing [125I]RTI55 from cloned human DAT expressed in HEK293 cells, the 2-phenyl analog demonstrates no significant affinity in the same assay system [1][2]. This stark contrast in binding highlights the critical role of the phenyl group's position in target engagement.

DAT Binding vs. 2-Phenyl Analog
Head-to-head
IC50 871 nM vs. no significant affinity for 2-phenyl analog
Supports DAT-targeted SAR probe selection
Cloned human DAT in HEK293 cells; scintillation counting
Neuroscience Dopamine Transporter Binding Assay

nAChR Subtype Antagonism

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine demonstrates subtype-selective antagonism at human nicotinic acetylcholine receptors (nAChRs), a property that distinguishes it from closely related analogs. It exhibits potent antagonist activity at the alpha3beta4 nAChR subtype with an IC50 of 1.8 nM, while showing lower potency at the alpha4beta2 subtype (IC50 = 12.0 nM) and the alpha4beta4 subtype (IC50 = 15.0 nM) in human SH-SY5Y cells [1]. This profile suggests a >6-fold selectivity window between nAChR subtypes, a feature not commonly reported for simple 2-chloro or 2,6-dichloro pyrimidine analogs in public databases, which often show either non-selective binding or a primary focus on other targets like kinases [2].

nAChR Subtype Antagonism
Class-level
α3β4 IC50 1.8 nM; α4β2 12.0 nM; α4β4 15.0 nM
Supports subtype-selective nAChR probe context
SH-SY5Y cells; comparator analog data not publicly available
Nicotinic Receptors Neuroscience Antagonist

In Vivo Smoking Cessation Model

The compound has demonstrated functional in vivo activity in rodent models of nicotine addiction, a property that differentiates it from many simple pyrimidine building blocks. In ICR mice, subcutaneous administration of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine at a dose of 1.2 mg/kg effectively inhibited nicotine-induced antinociception in a tail-flick assay [1]. This contrasts with the general class of simple chloropyrimidines, which are typically not advanced to in vivo behavioral studies without extensive optimization. While direct in vivo data for close analogs like 2-chloro- or 2,6-dichloro derivatives are not available in public databases, this compound's demonstrated in vivo efficacy provides a clear rationale for its selection in CNS drug discovery programs focused on nicotine addiction [1][2].

In Vivo Smoking Cessation Model
Class-level
1.2 mg/kg s.c. inhibited nicotine-induced antinociception
Supports in vivo addiction model-response context
ICR mouse tail-flick assay; simple analogs lack reported behavioral data
In Vivo Pharmacology Addiction Research Behavioral Models

Monoamine Transporter Reuptake Profile

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine exhibits a unique and quantifiable profile of monoamine transporter inhibition, distinguishing it from non-chlorinated or differently substituted pyrimidines. It inhibits [3H]serotonin reuptake at human SERT with an IC50 of 100.0 nM, which is 4.4-fold more potent than its inhibition of [3H]norepinephrine reuptake at human NET (IC50 = 443.0 nM) and 6.6-fold more potent than its inhibition of [3H]dopamine reuptake at human DAT (IC50 = 658.0 nM) in HEK293 cells [1]. This selectivity for SERT over NET and DAT is a defined, quantifiable characteristic. In contrast, many phenylaminopyrimidine analogs in patent literature are described as kinase inhibitors (e.g., JAK, ALK) with little to no reported activity on monoamine transporters, making this a notable point of differentiation for neuropsychiatric research applications [2].

Monoamine Transporter Profile
Class-level
SERT IC50 100 nM; NET 443 nM; DAT 658 nM
Defines polypharmacology fingerprint for CNS research
HEK293 cells; kinase-focused pyrimidine analogs typically lack transporter data
Monoamine Transporters Neurochemistry Reuptake Inhibition

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine: Key Applications


nAChR Probe Development

Based on its potent and subtype-selective antagonist activity at human nAChRs (e.g., alpha3beta4 IC50 = 1.8 nM), this compound is well-suited for use as a pharmacological tool in neuroscience research to dissect the roles of specific nAChR subtypes in synaptic transmission, addiction, and neurodegenerative pathways [1].

Addiction Drug Discovery Scaffold

With validated in vivo efficacy in a smoking cessation model (tail-flick assay, 1.2 mg/kg sc in mice) and a defined monoamine transporter inhibition profile, this compound serves as a privileged starting scaffold for medicinal chemistry programs aiming to develop novel therapeutics for nicotine addiction or other neuropsychiatric disorders [1].

DAT SAR Studies

The direct, quantitative comparison with the 2-phenyl analog—showing >10-fold difference in DAT binding affinity (871 nM vs. no affinity)—makes this compound an essential tool for medicinal chemists conducting SAR studies to optimize ligand binding at the dopamine transporter, a key target in psychostimulant abuse and Parkinson's disease research [1][2].

Monoamine Polypharmacology Research

Its unique inhibition profile across SERT (100 nM), NET (443 nM), and DAT (658 nM) makes it a valuable reference compound for researchers investigating polypharmacological approaches to CNS disorders, where modulation of multiple monoamine transporters may offer therapeutic advantages over highly selective agents [1].

Application
Selection Property
Validation Focus
nAChR subtype probe development
Subtype-selective antagonism profile
Electrophysiology and ion-flux endpoint review
Addiction research scaffold
In vivo model-response context
Behavioral model endpoint monitoring
DAT structure-activity relationship studies
Phenyl-position-dependent binding
Transporter binding assay review
Monoamine polypharmacology research
SERT/NET/DAT inhibition fingerprint
Reuptake inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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